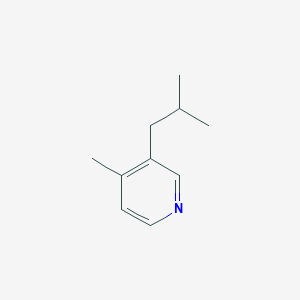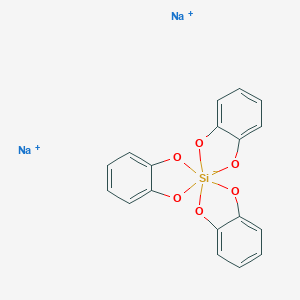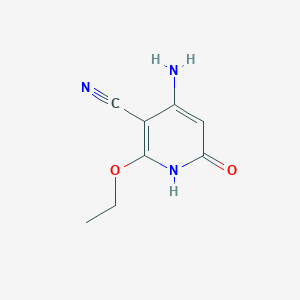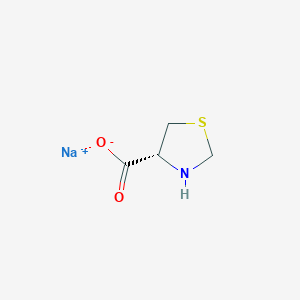
Sodium (R)-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (R)-thiazolidine-4-carboxylate, also known as cysteine sulfinate, is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of cysteine, an amino acid that plays a crucial role in many biological processes. Sodium (R)-thiazolidine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of Sodium (R)-thiazolidine-4-carboxylate is complex and involves multiple pathways. This molecule can act as a direct antioxidant, scavenging free radicals and reducing oxidative stress. It can also modulate the activity of various enzymes involved in redox signaling, including glutathione peroxidase and superoxide dismutase. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cellular stress response.
生化学的および生理学的効果
Sodium (R)-thiazolidine-4-carboxylate has a wide range of biochemical and physiological effects, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to have a protective effect on neuronal cells, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its well-established safety profile. This molecule has been extensively studied and has been shown to be non-toxic at therapeutic doses. In addition, Sodium (R)-thiazolidine-4-carboxylate is relatively easy to synthesize and purify, making it a convenient molecule for use in research.
One limitation of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the molecule in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential therapeutic applications.
将来の方向性
There are several future directions for research on Sodium (R)-thiazolidine-4-carboxylate. One promising avenue is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential role in modulating redox signaling pathways. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of Sodium (R)-thiazolidine-4-carboxylate, including its bioavailability and metabolism in vivo.
合成法
Sodium (R)-thiazolidine-4-carboxylate can be synthesized through several methods, including the reaction of Sodium (R)-thiazolidine-4-carboxylate with formaldehyde and sodium bisulfite, or by the reaction of Sodium (R)-thiazolidine-4-carboxylate with thionyl chloride followed by reaction with sodium hydroxide. The purity and yield of the final product can be optimized by careful control of reaction conditions and purification steps.
科学的研究の応用
Sodium (R)-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types.
特性
CAS番号 |
100208-30-8 |
|---|---|
製品名 |
Sodium (R)-thiazolidine-4-carboxylate |
分子式 |
C4H6NNaO2S |
分子量 |
155.15 g/mol |
IUPAC名 |
sodium;(4R)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChIキー |
YWLXEQKAKDKVBQ-DFWYDOINSA-M |
異性体SMILES |
C1[C@H](NCS1)C(=O)[O-].[Na+] |
SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
正規SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
その他のCAS番号 |
100208-30-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



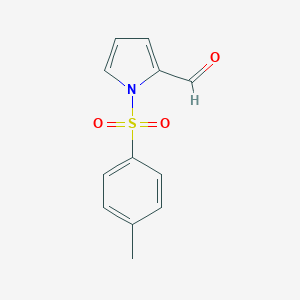
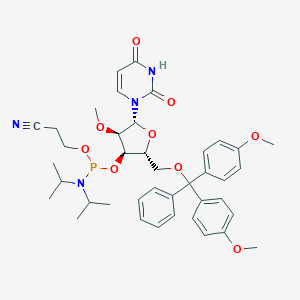
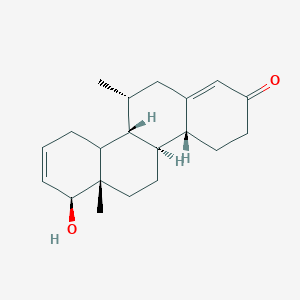
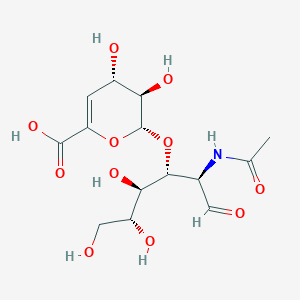
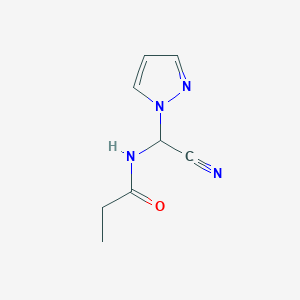
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
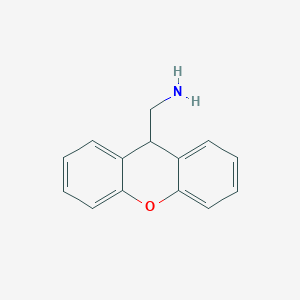
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
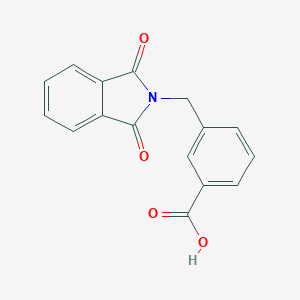
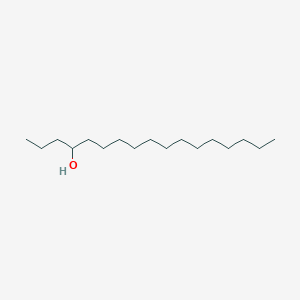
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
